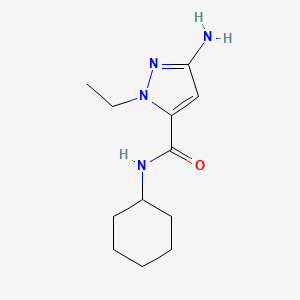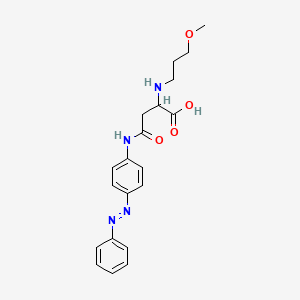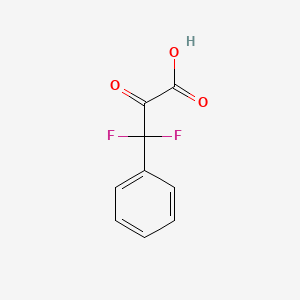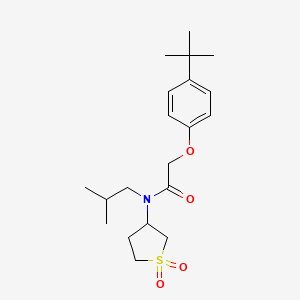![molecular formula C16H27NO4 B2791907 (3R,4R)-4-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 1221278-29-0](/img/structure/B2791907.png)
(3R,4R)-4-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of pyrrolidine carboxylic acid . Pyrrolidine carboxylic acids are a class of organic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, and a carboxylic acid group. The specific compound you mentioned also contains a cyclohexyl group, an isobutyl carbamate group, and a carboxylic acid group attached to the pyrrolidine ring.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R,4R)-4-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid involves the protection of the carboxylic acid group, followed by the addition of the cyclohexyl and pyrrolidine moieties. The final step involves the removal of the protecting group to yield the target compound.", "Starting Materials": [ "Cyclohexanone", "Methyl isobutyrate", "Sodium borohydride", "Sodium hydroxide", "Benzyl bromide", "L-Proline", "Di-tert-butyl dicarbonate", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of L-Proline with di-tert-butyl dicarbonate in the presence of sodium bicarbonate and methanol.", "Step 2: Reduction of methyl isobutyrate to 2-methylpropan-2-ol using sodium borohydride in the presence of methanol.", "Step 3: Esterification of 2-methylpropan-2-ol with benzyl bromide in the presence of sodium hydroxide and ethyl acetate.", "Step 4: Addition of cyclohexanone to the benzylated 2-methylpropan-2-ol in the presence of sodium hydroxide and ethyl acetate to yield (1R,2S)-1-benzyl-2-cyclohexylpropan-2-ol.", "Step 5: Conversion of (1R,2S)-1-benzyl-2-cyclohexylpropan-2-ol to (3R,4R)-4-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid by adding L-Proline in the presence of hydrochloric acid and water.", "Step 6: Removal of the di-tert-butyl dicarbonate protecting group using hydrochloric acid to yield the final product." ] } | |
Numéro CAS |
1221278-29-0 |
Formule moléculaire |
C16H27NO4 |
Poids moléculaire |
297.39 g/mol |
Nom IUPAC |
4-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-9-12(13(10-17)14(18)19)11-7-5-4-6-8-11/h11-13H,4-10H2,1-3H3,(H,18,19) |
Clé InChI |
UDCXRGMZEWXXTL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2CCCCC2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2CCCCC2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-benzyl-4-(1-(2-(4-ethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2791828.png)
![3,6-dichloro-N-{[3-(methoxymethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2791830.png)
![8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2791831.png)
![1-((2-chloro-4-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2791833.png)

![1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B2791836.png)
![[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2791841.png)
![4-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2791843.png)

![N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide](/img/structure/B2791846.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2791847.png)
